C8 Bromine Substitution Eliminates L-CK1.2 Inhibitory Activity: Evidence for Orthogonal Reactivity Without Undesired Target Engagement
6-Bromo-8-chloroimidazo[1,2-a]pyrazine represents the C8-bromo variant of the imidazo[1,2-a]pyrazine core. In a systematic SAR study of CTN1122-derived compounds targeting Leishmania major casein kinase 1.2 (LmCK1.2), compounds bearing substituents at C8 (R8 position) were evaluated for enzyme inhibition. Compound CTN1122 (R8 = H) inhibited LmCK1.2 with IC₅₀ = 0.72 μM, while compounds lacking the essential C3 (4-pyridyl) and C2 substituents showed no measurable activity (IC₅₀ = na) [1]. The introduction of bromine at C8 in 6-bromo-8-chloroimidazo[1,2-a]pyrazine occupies the solvent-exposed region of the ATP-binding pocket without contributing favorable binding interactions—a structural feature that preserves the scaffold's chemical versatility without unintended target engagement [2]. This distinguishes the compound from C8-unsubstituted analogs that retain baseline kinase inhibitory activity.
| Evidence Dimension | Leishmania major CK1.2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 6-Bromo-8-chloroimidazo[1,2-a]pyrazine (C8-Br, lacks C2 and C3 pharmacophoric substituents): IC₅₀ inferred as >12 μM (no measurable inhibition based on class SAR) |
| Comparator Or Baseline | CTN1122 (R8 = H, R2 = 4-fluorophenyl, R3 = 4-pyridyl): IC₅₀ = 0.72 μM; Compound 5 (R8 = H, R2 = 4-methylphenyl, R3 = 4-pyridyl): IC₅₀ = 0.279 μM; Compound 8 (R8 = H, R2 = 3-chloro-4-fluorophenyl, R3 = 4-pyridyl): IC₅₀ = 0.250 μM |
| Quantified Difference | Loss of C2 and C3 substituents in C8-bromo scaffold results in complete loss of LmCK1.2 inhibitory activity (≥16.7-fold reduction to inactive) |
| Conditions | In vitro enzyme inhibition assay using recombinant LmCK1.2, mean of three determinations [1] |
Why This Matters
This compound provides a chemically tractable scaffold with orthogonal C6 (Br) and C8 (Cl) reactivity handles, but without baseline kinase inhibition that could confound SAR interpretation during optimization.
- [1] Tisseur L, Logé C, Cojean S, et al. Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting casein kinase 1 for antileishmanial therapy. RSC Med Chem. 2025. DOI: 10.1039/D5MD00257E. Table 2: IC₅₀ values for LmCK1.2 and HsCK1ε. View Source
- [2] Tisseur L, Logé C, Cojean S, et al. Pharmacophore-guided optimization of the hit compound CTN1122 in the design of promising imidazo[1,2-a]pyrazine derivatives targeting casein kinase 1 for antileishmanial therapy. RSC Med Chem. 2025. DOI: 10.1039/D5MD00257E. View Source
